3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, with the IUPAC name (3R,4aS,6S,8aS)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a chemical compound with notable neuroprotective properties. It is classified as an AMPA receptor antagonist, which plays a significant role in modulating excitatory neurotransmission in the brain. The compound is primarily studied for its potential therapeutic applications in neuroprotection and treatment of neurological disorders.
The synthesis of 3-Isoquinolinecarboxylic acid involves multiple steps that typically include the construction of the isoquinoline framework followed by functionalization to introduce the carboxylic acid and tetrazole moieties.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-Isoquinolinecarboxylic acid features a decahydroisoquinoline core with a carboxylic acid group at position 3 and a 2-(1H-tetrazol-5-yl)ethyl side chain at position 6.
The stereochemistry is crucial for its biological activity and efficacy.
3-Isoquinolinecarboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its therapeutic profile.
As an AMPA receptor antagonist, 3-Isoquinolinecarboxylic acid inhibits the action of glutamate at AMPA receptors. This action reduces excitotoxicity associated with excessive glutamate signaling in neurological conditions.
Studies have shown that it provides neuroprotection in models of focal ischemia by preventing neuronal death associated with overactivation of glutamate receptors .
The compound's stability and solubility characteristics are critical for its formulation in pharmaceutical applications.
3-Isoquinolinecarboxylic acid has been investigated for its potential applications in:
Its selective antagonism at AMPA receptors makes it a valuable candidate for further research into therapeutic interventions for various neurological disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3